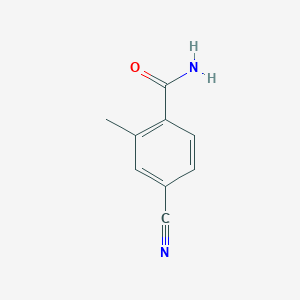

4-Cyano-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyano-2-methylbenzamide (CAS: Not explicitly provided in evidence) is a benzamide derivative featuring a cyano group at the para position and a methyl group at the ortho position of the benzene ring. The addition of a methyl group at the 2-position in this compound likely increases steric hindrance and alters solubility compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-methylbenzamide typically involves the reaction of 4-cyano-2-methylbenzoic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group is converted to an amide group. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, which then reacts with ammonia or an amine to yield the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: 4-Cyano-2-methylbenzoic acid.

Reduction: 4-Amino-2-methylbenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Cyano-2-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The cyano group can interact with amino acid residues in the enzyme, leading to inhibition. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical and synthetic properties of 4-Cyano-2-methylbenzamide analogs, derived from the evidence:

Impact of Substituent Position and Type

- Cyano Group Position: The para-cyano group in 4-Cyanobenzamide enhances electronic withdrawal, stabilizing the amide bond and increasing melting points compared to meta-substituted analogs (e.g., Methyl 3-cyanobenzoate, mp 58–60°C ).

- Methyl vs.

- Thiourea vs. Amide : The thiourea moiety in 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide allows for stronger hydrogen bonding, which may enhance biological activity compared to simple amides .

Biological Activity

4-Cyano-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical methods, often involving the reaction of 2-methylbenzoic acid derivatives with cyanogen halides or other cyanide sources. The structural formula can be represented as follows:

The presence of the cyano group (−C≡N) and the amide functional group (−C(=O)N−) is crucial for its biological activity, providing sites for interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that certain analogues can inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are implicated in cancer cell proliferation and survival. In one study, compounds similar to this compound demonstrated up to 92% inhibition of EGFR at concentrations as low as 10 nM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Laboratory bioassays have revealed that it possesses moderate antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its antioxidant activity. Compounds with similar structures have shown the ability to scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study focused on the cytotoxic effects of this compound derivatives on human chronic myelogenous leukemia (K562) cells. The results indicated a moderate suppression of cell growth, with specific analogues exhibiting enhanced potency against Bcr-Abl-positive cells compared to standard chemotherapeutics .

- Antimicrobial Testing : In a comparative analysis, this compound was tested alongside other known antimicrobials. The results showed that while it was less effective than leading antibiotics, it still inhibited growth at higher concentrations, suggesting it could serve as a lead compound for further modifications aimed at enhancing efficacy .

- Oxidative Stress Studies : Research on the antioxidant properties indicated that this compound could reduce oxidative damage in cellular models exposed to hydrogen peroxide, showcasing its potential role in therapeutic strategies for oxidative stress-related conditions .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Cyano-2-methylbenzamide, and what experimental conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves amidation or coupling reactions. For example, benzamide derivatives are often synthesized via condensation of carboxylic acid derivatives (e.g., acid chlorides) with amines under basic conditions. A common approach involves using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carbonyl group. Reaction conditions such as solvent choice (e.g., DMF, THF), temperature (e.g., 0–25°C), and stoichiometric ratios must be optimized .

- Key Steps :

- Purification via column chromatography or recrystallization.

- Monitoring reaction progress using TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Essential Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., cyano and methyl groups at positions 4 and 2, respectively).

- IR Spectroscopy : Peaks at ~2220 cm−1 (C≡N stretch) and ~1650 cm−1 (amide C=O stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (C9H8N2O).

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Protocol :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible).

- Monitor degradation via HPLC for purity changes and IR/NMR for structural integrity.

- Recommended Storage : Inert atmosphere (argon), desiccated, at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Use DFT (Density Functional Theory) to calculate electrophilic centers (e.g., cyano group’s electron-withdrawing effect) and reaction pathways.

- Compare with experimental data (e.g., substituent effects from similar benzamides) to validate predictions .

- Case Study : Modeling the methyl group’s steric effects on regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectral data for this compound derivatives synthesized via different routes?

- Analysis Framework :

- Compare 1H NMR shifts of methyl and cyano groups across synthetic batches to identify impurities or isomerization.

- Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to confirm structural assignments .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Guidelines :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with recombinant proteins.

- Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) with IC50 determination.

- Control Experiments : Include structurally related analogs (e.g., 4-Cyanobenzamide) to isolate the methyl group’s contribution .

- Ethical Note : Adhere to in vitro protocols; avoid in vivo testing without regulatory approval .

Q. Key Considerations

- Synthesis Optimization : Emphasize reaction condition control (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions .

- Biological Studies : Highlight the need for empirical validation due to limited direct data on this compound.

Properties

CAS No. |

1261673-82-8 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-cyano-2-methylbenzamide |

InChI |

InChI=1S/C9H8N2O/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,1H3,(H2,11,12) |

InChI Key |

CEBPBELRNHBPSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.